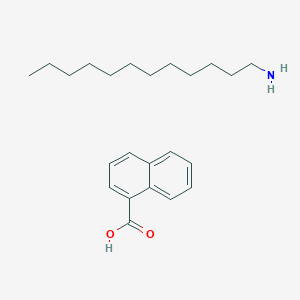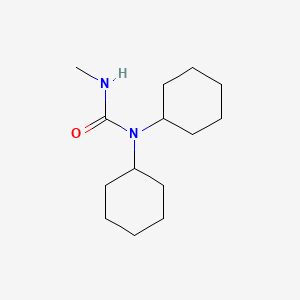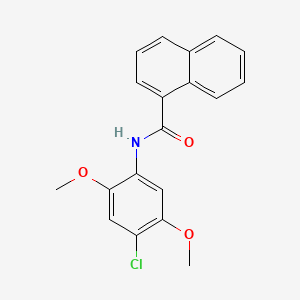
1-Naphthoic acid, dodecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthoic acid, dodecylamine salt is an organic compound with the molecular formula C23H35NO2. It is a salt formed from the reaction of 1-naphthoic acid and dodecylamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The reaction involves the following steps:
- Preparation of the Grignard reagent by reacting 1-bromonaphthalene with magnesium in anhydrous ether.
- Carboxylation of the Grignard reagent with carbon dioxide to form 1-naphthoic acid.
- Neutralization of 1-naphthoic acid with dodecylamine to form the dodecylamine salt.
Industrial Production Methods: The industrial production of 1-naphthoic acid, dodecylamine salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthoic acid, dodecylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the compound into naphthols.
Substitution: The aromatic ring of 1-naphthoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Halogenated, nitrated, and sulfonated derivatives of 1-naphthoic acid.
Scientific Research Applications
1-Naphthoic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-naphthoic acid, dodecylamine salt involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-Naphthoic Acid: The parent compound of 1-naphthoic acid, dodecylamine salt.
2-Naphthoic Acid: An isomer of 1-naphthoic acid with similar chemical properties.
Hydroxynaphthoic Acids: Derivatives of naphthoic acids with hydroxyl groups, which have different reactivity and applications.
Uniqueness: this compound is unique due to its combination of the naphthoic acid moiety and the dodecylamine group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
200712-26-1 |
|---|---|
Molecular Formula |
C23H35NO2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
dodecan-1-amine;naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H27N.C11H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-13H2,1H3;1-7H,(H,12,13) |
InChI Key |
WXADCIHHGDFPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1=CC=C2C(=C1)C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)



![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)


